Direct Head-to-Head Comparison with gp120-IN-1 (Compound 4e) in the Same Study
Within the identical SUP-T1 cell-based antiviral assay system, gp120-IN-2 (compound 4i) demonstrates an IC50 of 7.5 µM and a CC50 of 112.93 µM, yielding a selectivity index (SI) of 15.06 [1]. In contrast, the closely related analog gp120-IN-1 (compound 4e) exhibits a lower IC50 of 2.2 µM (higher potency) and a lower CC50 of 100.90 µM, corresponding to an SI of 45.86 [1].
| Evidence Dimension | Antiviral potency (IC50) and cytotoxicity (CC50) in SUP-T1 cells |
|---|---|
| Target Compound Data | IC50 = 7.5 µM; CC50 = 112.93 µM; SI = 15.06 |
| Comparator Or Baseline | gp120-IN-1 (compound 4e): IC50 = 2.2 µM; CC50 = 100.90 µM; SI = 45.86 |
| Quantified Difference | gp120-IN-2 is 3.4-fold less potent (IC50 ratio 7.5/2.2 = 3.4) but exhibits a 12% higher CC50 (112.93 vs 100.90 µM) and a 3.0-fold lower selectivity index (45.86/15.06 = 3.0). |
| Conditions | SUP-T1 cell-based antiviral assay against HIV-1 93IN101 (clade C virus) |
Why This Matters
The distinct potency-cytotoxicity profile of gp120-IN-2 relative to gp120-IN-1 enables researchers to select the compound best suited for their specific experimental requirements, whether prioritizing higher potency (gp120-IN-1) or a different safety margin profile (gp120-IN-2).
- [1] Senapathi J, et al. Design, Synthesis, and Antiviral activity of 1,2,3,4-Tetrahydropyrimidine derivatives acting as novel entry inhibitors to target at "Phe43 cavity" of HIV-1 gp120. Bioorg Med Chem. 2021;52:116526. PMID: 34839157. View Source
